molecular formula C9H13Cl2NO B8098602 (R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl

(R)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hcl

Cat. No.: B8098602
M. Wt: 222.11 g/mol
InChI Key: WCVLWQAUXRHIKV-FYZOBXCZSA-N
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Description

®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both chloro and methoxy substituents on the aromatic ring, along with the chiral center, makes this compound particularly interesting for stereoselective synthesis and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-chloro-6-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with a suitable amine source, such as ®-1-phenylethylamine, under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C).

    Hydrochloride Salt Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride to yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Stereoselective Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in asymmetric catalysis, aiding in the production of enantiomerically pure compounds.

Biology

    Pharmacology: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Biochemical Studies: Used in the study of enzyme-substrate interactions due to its chiral nature.

Medicine

    Drug Development: Explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs) for treating conditions like depression and anxiety.

Industry

    Material Science: Utilized in the development of novel materials with specific optical properties.

    Agrochemicals: Potential use in the synthesis of agrochemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The presence of the chiral center allows for specific binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics. The methoxy and chloro substituents can modulate the compound’s lipophilicity and electronic properties, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities.

    1-(2-Chloro-6-methoxyphenyl)ethan-1-amine: The non-chiral version, lacking the stereoselective properties.

    1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride: A regioisomer with the methoxy group in a different position, potentially leading to different reactivity and applications.

Uniqueness

®-1-(2-Chloro-6-methoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its interaction with biological systems and its utility in asymmetric synthesis. The combination of chloro and methoxy substituents further enhances its versatility in various chemical reactions and applications.

Properties

IUPAC Name

(1R)-1-(2-chloro-6-methoxyphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-6(11)9-7(10)4-3-5-8(9)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVLWQAUXRHIKV-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC=C1Cl)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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